molecular formula C17H18Cl2N4O2 B12912171 Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 5518-63-8

Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12912171
CAS No.: 5518-63-8
M. Wt: 381.3 g/mol
InChI Key: ZFEKZRPIZKTSPZ-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another approach involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes a series of reactions to form the desired triazolopyrimidine scaffold .

Industrial Production Methods

the use of microwave-assisted synthesis and other green chemistry approaches are likely to be favored due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to the suppression of cancer cell growth and proliferation .

Properties

CAS No.

5518-63-8

Molecular Formula

C17H18Cl2N4O2

Molecular Weight

381.3 g/mol

IUPAC Name

ethyl 7-(3,4-dichlorophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18Cl2N4O2/c1-3-5-13-14(16(24)25-4-2)15(23-17(22-13)20-9-21-23)10-6-7-11(18)12(19)8-10/h6-9,15H,3-5H2,1-2H3,(H,20,21,22)

InChI Key

ZFEKZRPIZKTSPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC

Origin of Product

United States

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